molecular formula C14H23N5O2 B2607669 N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide CAS No. 1796987-50-2

N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide

Cat. No.: B2607669
CAS No.: 1796987-50-2
M. Wt: 293.371
InChI Key: IHRVHSIKSDALJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide is a complex organic compound that belongs to the class of amides This compound features a pyrimidine ring substituted with a dimethylamino group and a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the dimethylamino group through nucleophilic substitution. The final step involves the coupling of the pyrimidine derivative with butyramide under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification steps like crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to favor the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving amides and pyrimidines.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group and the pyrimidine ring play crucial roles in binding to these targets, potentially modulating their activity. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and amides, such as:

  • N-(2-(dimethylamino)pyrimidin-4-yl)acetamide
  • N-(2-(methylamino)pyrimidin-4-yl)butyramide

Uniqueness

What sets N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide apart is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methylamino]-2-oxoethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-5-6-12(20)16-9-13(21)15-8-11-7-10(2)17-14(18-11)19(3)4/h7H,5-6,8-9H2,1-4H3,(H,15,21)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRVHSIKSDALJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)NCC1=NC(=NC(=C1)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.